Butyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate
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Overview
Description
Butyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a sulfonamide group attached to a hexahydropyridoquinoline ring system
Preparation Methods
The synthesis of Butyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate involves multiple steps, typically starting with the preparation of the hexahydropyridoquinoline core. This can be achieved through a series of cyclization reactions involving appropriate starting materials such as substituted anilines and ketones. The sulfonamide group is introduced via sulfonylation reactions, and the final esterification step involves the reaction of the sulfonamido intermediate with butyl alcohol under acidic or basic conditions .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Butyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and butanol
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics
Mechanism of Action
The mechanism of action of Butyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfonamide group can form hydrogen bonds with active site residues, while the benzoate ester and hexahydropyridoquinoline ring provide additional interactions that stabilize the compound within the binding site .
Comparison with Similar Compounds
Similar compounds to Butyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate include other sulfonamide derivatives and benzoate esters. the unique combination of these functional groups within a hexahydropyridoquinoline framework sets it apart. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other related compounds .
Some similar compounds include:
Properties
IUPAC Name |
butyl 4-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-2-3-13-30-23(27)16-6-9-19(10-7-16)24-31(28,29)20-14-17-5-4-12-25-21(26)11-8-18(15-20)22(17)25/h6-7,9-10,14-15,24H,2-5,8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDJQYLJVPJGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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